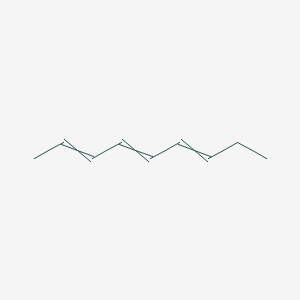

Nona-2,4,6-triene

Description

Structure

3D Structure

Properties

CAS No. |

666704-54-7 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

nona-2,4,6-triene |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3 |

InChI Key |

QTRAFXCHKGPQFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CC=CC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Nona-2,4,6-triene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for nona-2,4,6-triene. The content is structured to serve as a practical reference for laboratory work.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[1][2][3] This method involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of this compound, a plausible approach is the reaction of crotonaldehyde (B89634) with a C5 phosphonium (B103445) ylide, specifically (pent-2-enylidene)triphenylphosphorane.

Synthetic Pathway

The overall synthetic strategy is a two-step process. The first step involves the preparation of the phosphonium salt, (pent-2-en-1-yl)triphenylphosphonium bromide, through an SN2 reaction between triphenylphosphine (B44618) and 1-bromopent-2-ene. The second step is the in-situ generation of the corresponding ylide by deprotonation with a strong base, followed by the Wittig reaction with crotonaldehyde to yield the target triene.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (Pent-2-en-1-yl)triphenylphosphonium bromide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

Reagent Addition: Add 1-bromopent-2-ene (14.90 g, 0.1 mol) to the stirred solution.

-

Reaction: Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration and wash with 50 mL of cold diethyl ether to remove unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain (pent-2-en-1-yl)triphenylphosphonium bromide.

Protocol 2: Synthesis of this compound

-

Ylide Formation: Suspend (pent-2-en-1-yl)triphenylphosphonium bromide (41.13 g, 0.1 mol) in 200 mL of anhydrous THF in a 500 mL two-necked flask under an argon atmosphere. Cool the suspension to -78 °C.

-

Deprotonation: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the suspension. Stir the resulting deep red-orange solution for 1 hour at -78 °C.

-

Wittig Reaction: Add a solution of crotonaldehyde (7.01 g, 0.1 mol) in 20 mL of anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica (B1680970) gel using hexanes as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Protocol 1 | |||

| Triphenylphosphine | 262.29 | 26.23 g | 0.1 |

| 1-Bromopent-2-ene | 149.03 | 14.90 g | 0.1 |

| Protocol 2 | |||

| (Pent-2-en-1-yl)triphenylphosphonium bromide | 411.32 | 41.13 g | 0.1 |

| n-Butyllithium (2.5 M) | 64.06 | 40 mL | 0.1 |

| Crotonaldehyde | 70.09 | 7.01 g | 0.1 |

Table 1: Reagents for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The olefinic protons of the conjugated triene system are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 7.0 ppm, due to deshielding effects.[4][5][6] The sp² hybridized carbons will appear in the corresponding downfield region of the ¹³C NMR spectrum.[7][8][9][10]

| ¹H NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-9 (CH₃) | ~1.7 | d | ~6.5 |

| H-1 (CH₃) | ~1.0 | t | ~7.5 |

| H-2 (CH₂) | ~2.1 | m | - |

| H-3 to H-8 (olefinic) | 5.0 - 7.0 | m | - |

| ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | ||

| C-9 (CH₃) | ~18 | ||

| C-1 (CH₃) | ~13 | ||

| C-2 (CH₂) | ~25 | ||

| C-3 to C-8 (olefinic) | 120 - 140 |

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the C=C bonds of the conjugated system and the C-H bonds of both sp² and sp³ hybridized carbons. Conjugation typically lowers the frequency of the C=C stretching vibration compared to an isolated double bond.[11][12]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²) | 3100 - 3010 | Medium |

| C-H stretch (sp³) | 2980 - 2850 | Strong |

| C=C stretch (conjugated) | 1650 - 1600 | Medium-Weak (multiple bands) |

| C-H bend (out-of-plane) | 1000 - 650 | Strong |

Table 3: Predicted IR absorption data for this compound.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of polyenes often involves allylic cleavage and rearrangements.[13][14][15][16]

| m/z | Predicted Fragment Ion | Interpretation |

| 122 | [C₉H₁₄]⁺˙ | Molecular ion (M⁺˙) |

| 107 | [C₈H₁₁]⁺ | Loss of a methyl radical (·CH₃) |

| 93 | [C₇H₉]⁺ | Loss of an ethyl radical (·C₂H₅) |

| 79 | [C₆H₇]⁺ | Common fragment for cyclic/aromatic structures from rearrangement |

Table 4: Predicted mass spectrometry fragmentation data for this compound.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Calculations of <sup>1</sup>H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - ProQuest [proquest.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. eng.uc.edu [eng.uc.edu]

- 13. 182.160.97.198:8080 [182.160.97.198:8080]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Nona-2,4,6-triene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Nona-2,4,6-triene, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on predicted data and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2E,4E,6E)-nona-2,4,6-triene.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.25 - 5.50 | Multiplet | 6H | H2, H3, H4, H5, H6, H7 (Vinyl) |

| ~2.10 | Quartet | 2H | H8 |

| ~1.00 | Triplet | 3H | H9 |

| ~1.75 | Doublet | 3H | H1 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~135 - 125 | CH | C2, C3, C4, C5, C6, C7 (Vinyl) |

| ~25.5 | CH₂ | C8 |

| ~18.0 | CH₃ | C1 |

| ~13.5 | CH₃ | C9 |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H Stretch |

| ~2960, ~2870 | Medium | C-H Stretch (Alkyl) |

| ~1650 | Medium | C=C Stretch (Conjugated) |

| ~965 | Strong | =C-H Bend (trans) |

Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 122 | 40 | [M]⁺ (Molecular Ion) |

| 107 | 30 | [M - CH₃]⁺ |

| 93 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 79 | 60 | [C₆H₇]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) IR spectroscopy.

Materials:

-

This compound sample (liquid or solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact with the crystal.[1]

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass spectrometer with an EI source

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent. The concentration should be in the range of 10-100 µg/mL.[2]

-

Instrument Setup: The mass spectrometer is operated under high vacuum. The EI source is typically heated to a temperature that ensures sample volatilization but minimizes thermal degradation.[3] The electron energy is set to a standard 70 eV to induce ionization and fragmentation.[3][4]

-

Sample Introduction: The sample is introduced into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization and Fragmentation: In the ion source, the vaporized sample molecules are bombarded with 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[5][6]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

References

- 1. agilent.com [agilent.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Nona-2,4,6-triene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a conjugated polyene with the molecular formula C9H14. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted chemical and physical properties. Furthermore, it outlines representative experimental protocols for its synthesis and characterization based on established methods for similar conjugated trienes. The potential relevance of the this compound backbone in the field of flavor and fragrance is also discussed, drawing parallels with the closely related compound, (2E,4E,6Z)-nona-2,4,6-trienal, a key aroma component of walnuts.

Chemical and Physical Properties

The majority of available data on the physical and chemical properties of this compound are computed rather than experimentally determined. These properties are summarized in the tables below. It is important to note that different isomers of this compound will exhibit variations in their physical properties.

General Properties[1]

| Property | Value | Source |

| Molecular Formula | C9H14 | PubChem |

| Molecular Weight | 122.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 666704-54-7 | PubChem |

| Canonical SMILES | CCC=CC=CC=CC | PubChem |

| InChI | InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3 | PubChem |

| InChIKey | QTRAFXCHKGPQFY-UHFFFAOYSA-N | PubChem |

Computed Physical Properties[1]

| Property | Value |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 122.109550447 |

| Monoisotopic Mass | 122.109550447 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

| Complexity | 116 |

Experimental Data for a this compound Isomer

While extensive experimental data for the parent compound is lacking, a Kovats Retention Index has been reported for a specific isomer, (2Z,4E,6E)-nona-2,4,6-triene. This provides a valuable piece of experimental data for its gas chromatographic behavior.

| Property | Value | Isomer | Source |

| Kovats Retention Index (Standard Polar) | 1239 | (2Z,4E,6E)-nona-2,4,6-triene | NIST Mass Spectrometry Data Center[1] |

Representative Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are based on established methods for conjugated polyenes and C9 hydrocarbons and should be adapted and optimized for the specific isomers and desired purity.

Synthesis of this compound

A common strategy for the synthesis of conjugated trienes involves Wittig-type olefination reactions or palladium-catalyzed cross-coupling reactions. A representative two-step synthesis is outlined below.

Step 1: Synthesis of a Dienal Precursor (e.g., Hepta-2,4-dienal)

A variety of methods can be employed to synthesize the dienal precursor. One common approach is the oxidation of the corresponding dienol.

Step 2: Wittig Reaction to Form this compound

-

Phosphonium (B103445) Salt Formation: React an appropriate ethyl-halide (e.g., ethyl bromide) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous, inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to generate the corresponding ylide.

-

Wittig Reaction: Add the dienal precursor (from Step 1) dropwise to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

-

Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or pentane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split/splitless injection of a dilute solution of the sample in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Oven Program: A temperature program starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure separation of isomers and any impurities.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3).

-

Experiments:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the olefinic protons will be characteristic of the conjugated triene system and its stereochemistry.

-

¹³C NMR: Will show the number of unique carbon environments. The chemical shifts of the sp² hybridized carbons will be in the characteristic olefinic region.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the overall structure and stereochemistry of the specific isomer.

-

Biological and Industrial Relevance: The Flavor Connection

While direct biological activity or drug development applications for this compound have not been reported, its structural analog, (2E,4E,6Z)-nona-2,4,6-trienal , has been identified as a key aroma compound in walnuts, contributing to their characteristic oatmeal-like and fatty notes.[2][3][4][5] This highlights the potential importance of the this compound carbon skeleton in the flavor and fragrance industry.

The biogenesis of such unsaturated aldehydes in plants is often linked to the oxidative degradation of polyunsaturated fatty acids. This suggests a potential natural origin for compounds with this backbone. The perception of flavor from unsaturated aldehydes is a complex process involving interactions with receptors in the oral and nasal cavities. Some unsaturated aldehydes have been shown to act as modulators of taste receptors, enhancing sweet, umami, and salty tastes.[6][7]

Visualizations

Caption: A logical workflow for the synthesis and characterization of this compound.

Caption: Conceptual pathway for the relevance of the this compound backbone in flavor.

References

- 1. (Z,E,E)-2,4,6-nonatriene | C9H14 | CID 91748021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sotolon and (2 E,4 E,6 Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Nona-2,4,6-triene and their properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in Nona-2,4,6-triene

This compound possesses three carbon-carbon double bonds at positions 2, 4, and 6. Each of these double bonds can exist in either a cis (Z) or trans (E) configuration, leading to a total of 2³ = 8 possible geometric isomers. The specific arrangement of these double bonds significantly influences the molecule's overall shape, polarity, and consequently, its physical and chemical properties.

The eight possible stereoisomers are:

-

(2E,4E,6E)-nona-2,4,6-triene

-

(2E,4E,6Z)-nona-2,4,6-triene

-

(2E,4Z,6E)-nona-2,4,6-triene

-

(2Z,4E,6E)-nona-2,4,6-triene[1]

-

(2E,4Z,6Z)-nona-2,4,6-triene

-

(2Z,4E,6Z)-nona-2,4,6-triene

-

(2Z,4Z,6E)-nona-2,4,6-triene

-

(2Z,4Z,6Z)-nona-2,4,6-triene

Due to the lack of specific experimental data for each of these isomers in available literature, the following sections will focus on the general properties and methodologies applicable to this class of compounds.

Properties of this compound Stereoisomers

Quantitative experimental data for the individual stereoisomers of this compound, such as melting and boiling points, are not extensively documented. However, some general properties can be inferred from computed data and comparison with analogous compounds.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | PubChem[2] |

| Molecular Weight | 122.21 g/mol | PubChem[2] |

| XLogP3-AA | 3.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: These are general computed properties for the base structure of this compound and do not distinguish between individual stereoisomers.

The geometry of the double bonds influences the packing of molecules in the solid state and their intermolecular interactions, which in turn affects their melting and boiling points. Generally, trans isomers tend to have higher melting points than their cis counterparts due to their higher symmetry and more efficient crystal packing. Boiling points are influenced by intermolecular forces, with more polar isomers exhibiting higher boiling points.

Synthesis of this compound Stereoisomers

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including conjugated polyenes like this compound.[3][4][5] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the stereochemistry of the reactants and the reaction conditions, it is possible to control the geometry of the newly formed double bond.

General Experimental Protocol: Wittig Reaction for Polyene Synthesis

This protocol provides a general framework for the synthesis of a this compound isomer. The specific choice of aldehyde and phosphonium (B103445) salt will determine the final product. For example, the reaction of (E,E)-hepta-2,4-dienal with ethylidenetriphenylphosphorane could potentially yield a mixture of this compound isomers.

Materials:

-

Appropriate α,β-unsaturated aldehyde (e.g., (E,E)-hepta-2,4-dienal)

-

Appropriate alkyl halide (e.g., 1-bromoethane)

-

Strong base (e.g., n-butyllithium in hexane)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, typically at room temperature or with gentle heating, until the phosphonium salt precipitates. Isolate the salt by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Slowly add a solution of a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Wittig Reaction: To the freshly prepared ylide solution, slowly add a solution of the α,β-unsaturated aldehyde in anhydrous THF at the same low temperature.

-

Reaction Quench and Workup: Allow the reaction to warm to room temperature and stir for a specified time. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which will contain the desired alkene and triphenylphosphine oxide as a byproduct, can be purified by column chromatography.

Separation and Purification of Stereoisomers

The synthesis of this compound stereoisomers often results in a mixture of different geometric isomers. The separation of these isomers is crucial for obtaining pure compounds for further characterization and application. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating stereoisomers.[6][7]

General Experimental Protocol: Chromatographic Separation

The choice of the stationary phase and mobile phase is critical for achieving good separation of geometric isomers.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)

-

Appropriate column (e.g., silica (B1680970) gel, C18, or a more specialized phase for isomer separation)

-

Detector (e.g., UV-Vis for HPLC, FID for GC)

General HPLC Procedure:

-

Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be used. For challenging separations, silver-impregnated silica columns can be effective as silver ions interact differently with cis and trans double bonds.

-

Mobile Phase Selection: For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) is typically used. For reversed-phase chromatography, a polar mobile phase such as a mixture of methanol/water or acetonitrile/water is employed. The composition of the mobile phase is optimized to achieve the best separation.

-

Sample Preparation: Dissolve the mixture of isomers in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the chosen mobile phase. Monitor the eluent using a UV-Vis detector, as conjugated trienes absorb strongly in the UV region.

-

Fraction Collection: Collect the fractions corresponding to each separated isomer.

-

Analysis: Analyze the collected fractions to confirm their purity and identify the specific isomer.

Spectroscopic Characterization

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the characterization of conjugated trienes like the stereoisomers of this compound.

UV-Visible Spectroscopy

Conjugated systems exhibit characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the specific geometry of the polyene. According to the Woodward-Fieser rules, the λmax for a conjugated system can be predicted. For a conjugated triene, the base λmax is around 245 nm. Each additional conjugated double bond and the presence of alkyl substituents will cause a bathochromic (red) shift to a longer wavelength. The different stereoisomers are expected to have slightly different λmax values due to variations in their planarity and electronic distribution.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Acyclic Trienes

| Compound | Base λmax | Contribution from Conjugation | Predicted λmax |

| Acyclic Triene | 245 nm | +30 nm for each additional double bond | ~275 nm |

Note: This is a generalized prediction. The actual λmax will be influenced by the solvent and the specific stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the stereoisomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative for determining the geometry of the double bonds.

-

Coupling Constants (J-values): The coupling constant between two protons on a double bond is typically larger for a trans (E) configuration (around 12-18 Hz) than for a cis (Z) configuration (around 6-12 Hz). This allows for the assignment of the stereochemistry of each double bond.

-

Chemical Shifts: The chemical shifts of the vinylic protons and carbons are also influenced by the stereochemistry and the overall conformation of the molecule.

While specific NMR data for all this compound isomers are not available, the principles of NMR analysis of alkenes can be applied to interpret their spectra.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a specific this compound stereoisomer.

Caption: A logical workflow for the synthesis and characterization of this compound isomers.

Conclusion

The stereoisomers of this compound represent a diverse set of molecules with distinct three-dimensional structures. While a comprehensive experimental dataset for each isomer is currently lacking in the scientific literature, this guide provides a foundational understanding of their properties and the methodologies for their synthesis, separation, and characterization. The principles of the Wittig reaction, chromatographic separation, and spectroscopic analysis outlined herein serve as a valuable resource for researchers and professionals working with conjugated polyenes. Further research is warranted to isolate and fully characterize each of the eight stereoisomers of this compound to unlock their full potential in various scientific and industrial applications.

References

- 1. (Z,E,E)-2,4,6-nonatriene | C9H14 | CID 91748021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H14 | CID 54246536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]

- 7. researchgate.net [researchgate.net]

The Enigmatic Nona-2,4,6-triene: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence and isolation of nona-2,4,6-triene, a volatile organic compound with potential applications in various fields. While the direct natural sourcing of this compound remains elusive in the surveyed literature, this document focuses on its closely related and naturally occurring aldehyde, (2E,4E,6Z)-nona-2,4,6-trienal, which has been identified as a key aroma component in walnuts and as an insect pheromone. The methodologies for the isolation and analysis of this trienal provide a foundational framework for the prospective isolation of the triene itself.

Natural Occurrence of Nona-2,4,6-trienal (B1204197)

Current research points to two primary natural sources of (2E,4E,6Z)-nona-2,4,6-trienal: the plant kingdom, specifically in walnuts, and the animal kingdom, as a semiochemical in insects.

In Flora: A Key Aroma Compound in Walnuts

Fresh kernels of the walnut tree (Juglans regia L.) have been found to contain (2E,4E,6Z)-nona-2,4,6-trienal, where it contributes significantly to the characteristic aroma profile.[1][2][3][4] It is considered one of the key odorants responsible for the pleasant and distinct scent of fresh walnuts.

In Fauna: An Insect Aggregation Pheromone

In the insect world, geometrical isomers of 2,4,6-nonatrienal have been identified as male-produced aggregation pheromones in flea beetles of the genus Epitrix.[5][6] Specifically, the (2E,4E,6Z) and (2E,4E,6E) isomers are utilized by the eggplant flea beetle, Epitrix fuscula, to attract conspecifics.[5][6] The related species, Epitrix hirtipennis, also emits a blend of 2,4,6-nonatrienals.[5][6]

Quantitative Data

The concentration of (2E,4E,6Z)-nona-2,4,6-trienal has been quantified in fresh walnut kernels. The data is summarized in the table below.

| Natural Source | Compound | Concentration | Analytical Method |

| Fresh Walnut Kernels (Juglans regia L.) | (2E,4E,6Z)-Nona-2,4,6-trienal | ~10 μg/kg | Aroma Extract Dilution Analysis (AEDA) |

Table 1: Quantitative analysis of (2E,4E,6Z)-Nona-2,4,6-trienal in a natural source.[1][3][4]

Experimental Protocols for Isolation and Analysis

The isolation and analysis of volatile compounds like nona-2,4,6-trienal from natural matrices require sensitive and specific methodologies. The following sections detail the key experimental protocols that have been successfully employed.

Isolation of Volatiles from Walnuts

Method: Aroma Extract Dilution Analysis (AEDA)

AEDA is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample.

-

Sample Preparation: Freshly harvested and shelled walnut kernels are finely ground.

-

Extraction: The ground walnuts are subjected to solvent extraction, typically with a non-polar solvent like dichloromethane, to isolate the volatile and semi-volatile compounds.

-

Concentration: The solvent extract is carefully concentrated to a specific volume.

-

GC-O Analysis: The concentrated extract is injected into a gas chromatograph coupled with an olfactometry port. A trained panelist sniffs the effluent from the GC column and records the retention times and odor descriptions of the detected odorants.

-

Dilution Series: The extract is serially diluted, and each dilution is analyzed by GC-O until no odorants are detected. The highest dilution at which an odorant is still detected determines its flavor dilution (FD) factor, which is a measure of its odor potency.

-

Identification: The compounds corresponding to the potent odorants are identified using gas chromatography-mass spectrometry (GC-MS).

Isolation of Pheromones from Insects

Method: Solvent Extraction of Pheromone Glands

This method is commonly used to extract semiochemicals from specific insect tissues.[7]

-

Gland Dissection: The pheromone-producing glands are carefully dissected from male flea beetles under a microscope.

-

Extraction: The dissected glands are immersed in a small volume of a suitable organic solvent, such as hexane, in a glass vial. The extraction is allowed to proceed for a specific period (e.g., 30 minutes) to allow the pheromones to diffuse into the solvent.

-

Analysis: The resulting solvent extract, containing the pheromones, is then directly analyzed by GC-MS.

Method: Headspace Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile compounds from the air surrounding a sample.

-

Sample Placement: Live male flea beetles are placed in a sealed headspace vial.

-

Adsorption: An SPME fiber coated with a specific sorbent material is exposed to the headspace of the vial for a defined period. The volatile pheromones released by the insects adsorb onto the fiber.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed pheromones are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile organic compounds.[7]

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of these compounds.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program typically starts at a low temperature, which is gradually increased to a final high temperature.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is the most common ionization technique used for the analysis of these types of compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

-

Compound Identification: The identification of the compounds is achieved by comparing their mass spectra and retention times with those of authentic reference standards or with entries in mass spectral libraries.

Biosynthesis of Related Compounds

While the specific biosynthetic pathway for this compound or its aldehyde derivative has not been elucidated, it is hypothesized that nona-2,4,6-trienal in plants may arise from the oxidative breakdown of linolenic acid.[6] In insects, the biosynthesis of hydrocarbons and related compounds often involves fatty acid metabolism.[8][9][10] The general pathway involves the synthesis of fatty acids, which can then be modified through elongation, desaturation, and decarboxylation to produce a variety of hydrocarbons that serve as cuticular components and semiochemicals.[8][9][10]

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sotolon and (2 E,4 E,6 Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of 2,4,6-nonatrienal geometrical isomers from male flea beetles, Epitrix hirtipennis and E. fuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Structure of Nona-2,4,6-triene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-2,4,6-triene, a conjugated polyene, possesses a fascinating electronic structure that is foundational to its chemical reactivity and photophysical properties. Understanding this structure is pivotal for its potential applications in various scientific domains, including materials science and drug development. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of this compound. It delves into the application of computational quantum chemistry, with a particular focus on Time-Dependent Density Functional Theory (TD-DFT), to predict and analyze its electronic transitions and molecular orbitals. This document also outlines the general experimental protocols for the synthesis and spectroscopic characterization of such polyenes, offering a framework for validating theoretical findings. All quantitative data from theoretical calculations are summarized in structured tables, and key conceptual workflows are visualized using diagrams to facilitate a deeper understanding.

Introduction

Conjugated polyenes, characterized by alternating single and double carbon-carbon bonds, are fundamental chromophores that play a crucial role in a variety of natural and synthetic systems. Their delocalized π-electron systems are responsible for their characteristic absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This compound, with its three conjugated double bonds, serves as an important model system for understanding the electronic behavior of larger, more complex polyenes.

The electronic structure, particularly the energies and characteristics of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity, stability, and spectroscopic properties. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone. This guide will focus on the application of these theoretical methods to this compound.

Theoretical and Computational Methodologies

The study of the electronic structure of molecules like this compound heavily relies on quantum mechanical calculations. A variety of ab initio and density functional theory (DFT) methods are available, each with its own balance of accuracy and computational cost.

Ground-State Electronic Structure Calculations

The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using DFT methods, which have been shown to provide a good compromise between accuracy and computational efficiency for organic molecules.

Key Computational Parameters:

-

Functional: A crucial choice in DFT is the exchange-correlation functional. For conjugated systems, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electron correlation effects.

-

Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are frequently used to provide a flexible description of the electron distribution.

Excited-State Calculations: Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic transitions and predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for medium-sized organic molecules.[1] TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The primary electronic transition of interest in conjugated polyenes is the π → π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO.[2] The energy of this transition is directly related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.

A general workflow for a TD-DFT calculation is depicted below:

Predicted Electronic Properties of this compound

While specific experimental data for this compound is scarce in the literature, theoretical calculations can provide valuable predictions of its electronic properties. The following tables summarize the expected quantitative data for the all-trans isomer of this compound, calculated using a representative theoretical approach (DFT/B3LYP/6-31G(d,p) for ground state and TD-DFT/B3LYP/6-31G(d,p) for excited states).

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| LUMO+1 | 1.85 |

| LUMO (Lowest Unoccupied) | 0.98 |

| HOMO (Highest Occupied) | -5.62 |

| HOMO-1 | -7.23 |

Table 2: Predicted Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 (HOMO → LUMO) | 4.65 | 267 | 1.23 |

| S0 → S2 | 5.82 | 213 | 0.05 |

| S0 → S3 | 6.15 | 202 | 0.02 |

The dominant transition, as expected for a linear polyene, is the HOMO to LUMO transition, which is predicted to have a high oscillator strength, indicating a strongly allowed transition that would correspond to the λmax in an experimental UV-Vis spectrum.

The molecular orbitals involved in the primary electronic transition are visualized below:

Experimental Protocols

To validate the theoretical predictions, experimental synthesis and spectroscopic analysis are essential. The following sections outline generalized protocols applicable to this compound.

Synthesis of all-trans-Nona-2,4,6-triene

A common synthetic route to conjugated polyenes involves Wittig-type olefination reactions. A plausible, though not explicitly documented for this specific molecule, synthesis could involve the reaction of a C6-phosphonium ylide with a C3-aldehyde, or a similar fragmentation of precursors. A generalized schematic for a Wittig reaction is shown below.

General Protocol:

-

Ylide Preparation: A suitable alkyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., -78 °C) to generate the ylide.

-

Olefination: The corresponding aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

UV-Vis Spectroscopy

The electronic absorption spectrum of the synthesized this compound would be recorded to determine its λmax.

Protocol:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of the sample solution is measured over a wavelength range that covers the expected absorption of the polyene (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Comparison of Theoretical and Experimental Data

The experimentally determined λmax would then be compared with the value predicted by TD-DFT calculations. Discrepancies between the theoretical and experimental values can arise from several factors, including the choice of functional and basis set, solvent effects (which can be modeled computationally using methods like the Polarizable Continuum Model - PCM), and vibrational broadening of the experimental spectrum. For conjugated polyenes, it is a known trend that the λmax shifts to longer wavelengths (a bathochromic shift) as the length of the conjugated system increases.[2]

Conclusion

Theoretical studies, particularly those employing TD-DFT, provide a powerful framework for understanding the electronic structure and predicting the spectroscopic properties of conjugated polyenes like this compound. The computational workflows and predicted data presented in this guide offer valuable insights for researchers in chemistry and drug development. While experimental validation remains crucial, the synergy between theoretical predictions and experimental observations will continue to drive advancements in the rational design of molecules with tailored electronic and photophysical properties.

References

Photophysical Properties of Nona-2,4,6-triene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of nona-2,4,6-triene. Given the scarcity of direct experimental data for this specific molecule, this document presents estimated values derived from trends in homologous series of conjugated polyenes and details the rigorous experimental protocols required for their determination. This information is crucial for researchers utilizing this compound as a model system for more complex biological polyenes or in the development of novel photochemically active materials.

Core Photophysical Data

The electronic and photophysical characteristics of conjugated polyenes are intrinsically linked to the length of their π-system. An increase in the number of conjugated double bonds leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption spectrum. The quantitative photophysical parameters for all-trans-nona-2,4,6-triene in a non-polar solvent, such as hexane (B92381), are estimated based on data from shorter and longer polyenes.

Table 1: Estimated Photophysical Properties of all-trans-Nona-2,4,6-triene in Hexane

| Parameter | Symbol | Estimated Value | Unit |

| Absorption Maximum | λabs,max | 275 - 285 | nm |

| Molar Absorptivity at λabs,max | εmax | 55,000 - 75,000 | M-1cm-1 |

| Emission Maximum | λem,max | Not readily observable | nm |

| Fluorescence Quantum Yield | Φf | < 0.01 | - |

| Excited-State Lifetime | τf | < 1 | ns |

It is important to note that short-chain polyenes, including trienes, typically exhibit very low or negligible fluorescence quantum yields. This is attributed to highly efficient non-radiative decay pathways, such as cis-trans photoisomerization, which occur on a timescale significantly faster than fluorescence emission.

Experimental Protocols

The following sections detail the experimental methodologies for the precise determination of the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure to determine the absorption spectrum, the wavelength of maximum absorption (λabs,max), and the molar absorptivity (ε).

Materials and Equipment:

-

High-purity all-trans-nona-2,4,6-triene

-

Spectroscopic grade hexane

-

Dual-beam UV-Vis spectrophotometer

-

Matched 1 cm path length quartz cuvettes

-

Calibrated volumetric flasks and micropipettes

Procedure:

-

Solution Preparation: Accurately prepare a stock solution of this compound in hexane (e.g., 10-4 M). From this stock, create a series of dilutions to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the expected λabs,max.

-

Instrument Setup: Power on the spectrophotometer and allow for a 30-minute warm-up period. Set the scanning range from approximately 220 nm to 400 nm.

-

Baseline Correction: Record a baseline spectrum using cuvettes filled with spectroscopic grade hexane in both the sample and reference beams.

-

Sample Measurement: Replace the hexane in the sample cuvette with the this compound solution and record the absorption spectrum. Repeat for each dilution.

-

Data Analysis: Determine the λabs,max from the spectra. Plot absorbance at λabs,max versus concentration. According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar absorptivity (ε), where the path length (b) is 1 cm.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum. Due to the anticipated low quantum yield, a highly sensitive spectrofluorometer is essential.

Materials and Equipment:

-

High-purity all-trans-nona-2,4,6-triene

-

Spectroscopic grade hexane

-

High-sensitivity spectrofluorometer

-

Four-sided polished quartz fluorescence cuvettes

Procedure:

-

Solution Preparation: Prepare a solution of this compound in hexane with an absorbance of approximately 0.1 at the λabs,max to minimize inner-filter effects.

-

Instrument Setup: Set the excitation wavelength to the determined λabs,max. Scan the emission monochromator over a range starting from ~10 nm above the excitation wavelength to ~500 nm.

-

Measurement: Record the emission spectrum of a hexane blank. Subsequently, record the emission spectrum of the this compound solution using identical instrument settings.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile. Identify the wavelength of maximum emission (λem,max), if a discernible signal is present.

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for fluorescence emission spectroscopy.

Fluorescence Quantum Yield Determination

The relative method is employed to determine the fluorescence quantum yield (Φf) by comparison to a standard with a known quantum yield.

Materials and Equipment:

-

As for fluorescence spectroscopy, plus a UV-Vis spectrophotometer.

-

Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

Procedure:

-

Solution Preparation: Prepare a set of solutions for both this compound and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorption and Emission Spectra: Measure the absorption and emission spectra for all solutions.

-

Data Analysis: Integrate the fluorescence emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the equation: Φf,sample = Φf,std × (slopesample / slopestd) × (nsample2 / nstd2) where 'slope' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Logical Relationship for Quantum Yield Calculation

Caption: Logical flow for relative quantum yield determination.

Excited-State Lifetime Measurement

Time-Correlated Single-Photon Counting (TCSPC) is the preferred method for measuring the short excited-state lifetime (τf) expected for this compound.

Materials and Equipment:

-

High-purity all-trans-nona-2,4,6-triene

-

Spectroscopic grade hexane

-

TCSPC system with a picosecond pulsed laser or LED and a single-photon sensitive detector.

Procedure:

-

Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute solution of Ludox in water) in place of the sample.

-

Sample Measurement: Measure the fluorescence decay of a dilute solution of this compound.

-

Data Analysis: The true fluorescence decay is obtained by deconvolution of the IRF from the measured sample decay. The resulting decay curve is then fitted to an exponential function to extract the lifetime (τf).

Experimental Workflow for TCSPC Measurement

Caption: Workflow for excited-state lifetime measurement via TCSPC.

Signaling Pathways and Relevance

There is no direct evidence to suggest the involvement of this compound in biological signaling pathways. Its significance for drug development and life sciences lies in its utility as a fundamental model system. Understanding the photophysics of this relatively simple triene provides insights into the behavior of more complex and biologically relevant polyenes, such as the carotenoids and retinal, which play critical roles in vision and protection against oxidative stress. The principles of photoisomerization and energy dissipation elucidated from studies on this compound can inform the design of photosensitizers for photodynamic therapy and other photoactive pharmaceuticals.

Unraveling the Thermal Behavior of Nona-2,4,6-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of Nona-2,4,6-triene. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous linear conjugated polyenes to project its thermal behavior, degradation pathways, and the analytical methodologies used for such characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with polyene structures in various scientific and industrial applications, including drug development where the stability of molecules is a critical parameter.

Thermal Stability Profile

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For unsaturated hydrocarbons like this compound, thermal degradation typically involves complex reactions including isomerization, cyclization, and fragmentation. The onset of thermal degradation for linear conjugated polyenes is influenced by factors such as the length of the conjugated system, steric hindrance, and the presence of substituents.

Based on data from analogous conjugated polyenes, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely initiating through isomerization and cyclization reactions before fragmentation at higher temperatures.

Table 1: Projected Thermal Degradation Data for this compound and Analogous Compounds

| Compound | Onset Degradation Temperature (°C) | Major Degradation Products | Activation Energy (Ea) (kJ/mol) |

| This compound (Projected) | 200 - 300 | Isomers of this compound, Cyclohexadiene derivatives, Benzene, Toluene, Shorter-chain alkenes and alkynes | 150 - 250 |

| 1,3,5-Hexatriene | ~250 | Benzene, Cyclohexadiene | ~160 |

| 1,3,5,7-Octatetraene | ~300 | Styrene, Ethylbenzene, Benzene | ~180 |

Note: Data for this compound is projected based on trends observed for shorter-chain conjugated polyenes. Actual experimental values may vary.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a series of complex, competing reactions. The primary pathways likely involve pericyclic reactions, such as electrocyclization, followed by fragmentation at higher energies.

A plausible initial step is the thermally induced 6π-electrocyclization of the triene system to form a substituted cyclohexadiene. This is a well-established reaction for conjugated trienes.[1] Subsequent reactions could involve dehydrogenation to form aromatic compounds or retro-Diels-Alder reactions leading to the formation of smaller, volatile fragments.

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols

The thermal stability and degradation of volatile organic compounds like this compound are typically investigated using a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to degrade and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of degradation is identified as the temperature at which a significant mass loss begins.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks on the resulting thermogram indicate thermal events. Decomposition is typically observed as a broad exothermic or endothermic event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal degradation of the compound.

Methodology:

-

A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere.[2]

-

The resulting degradation products (pyrolysate) are swept into the gas chromatograph.

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column.

-

The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments, allowing for their identification based on their mass spectra.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Kinetic Analysis

The kinetics of the thermal degradation of this compound can be studied using data obtained from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be employed to determine the activation energy (Ea) of the degradation process as a function of conversion. This provides valuable insights into the complexity of the degradation mechanism.

The general rate equation for a solid-state reaction is given by:

dα/dt = k(T)f(α)

where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. The rate constant is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By analyzing TGA data at different heating rates, these kinetic parameters can be elucidated, providing a quantitative measure of the compound's thermal stability.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound, based on the behavior of analogous conjugated polyenes. The projected thermal stability, potential degradation pathways, and detailed experimental protocols for characterization offer a valuable starting point for researchers. Experimental validation of the projected data is crucial for a definitive understanding of the thermal properties of this compound. The methodologies and theoretical framework presented herein provide a robust approach for such investigations, which are essential for the safe handling, storage, and application of this and similar polyene compounds in various fields, including pharmaceuticals and material science.

References

Nona-2,4,6-triene: A Technical Overview of Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nona-2,4,6-triene is a conjugated triene of significant interest in organic synthesis and theoretical studies due to its electronic and structural properties. This guide provides a comprehensive summary of its nomenclature, available physicochemical data, and general synthetic approaches. However, it is important to note that detailed experimental data and specific biological pathways for its isomers are not extensively documented in publicly accessible literature.

Nomenclature and CAS Numbers

This compound exists as several geometric isomers due to the presence of three double bonds. The general CAS number for this compound is 666704-54-7.[1] While specific CAS numbers for each isomer are not consistently available in major chemical databases, the nomenclature is governed by the Cahn-Ingold-Prelog (CIP) system to define the stereochemistry at each double bond as either E (entgegen, opposite) or Z (zusammen, together).

One specific isomer identified in the PubChem database is (2Z,4E,6E)-nona-2,4,6-triene.[2] The systematic naming for other isomers would follow a similar pattern, for instance, (2E,4E,6E)-nona-2,4,6-triene or (2Z,4Z,6Z)-nona-2,4,6-triene.

Table 1: this compound Isomer Identification

| Systematic Name (IUPAC) | Common Name/Abbreviation | CAS Number |

| This compound | - | 666704-54-7[1] |

| (2Z,4E,6E)-nona-2,4,6-triene | - | Not explicitly available |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of individual this compound isomers are scarce. However, some computed data for the general structure and for the (2Z,4E,6E)-isomer are available.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value (for general structure) | Value (for (2Z,4E,6E)-isomer) | Data Source |

| Molecular Formula | C₉H₁₄ | C₉H₁₄ | PubChem[1][2] |

| Molecular Weight | 122.21 g/mol | 122.21 g/mol | PubChem[1][2] |

| XLogP3 | 3.4 | 3.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | 0 | PubChem[1][2] |

| Rotatable Bond Count | 4 | 4 | PubChem[1][2] |

Experimental Protocols: General Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound isomers are not readily found in the literature, their synthesis can be approached using established methodologies for the formation of conjugated polyenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for stereoselective alkene synthesis and are applicable here.[3][4]

Hypothetical Synthesis via Wittig Reaction

A plausible synthetic route to a this compound isomer could involve the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[5][6][7]

dot

Caption: Hypothetical Wittig reaction for this compound synthesis.

Hypothetical Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative and often more stereoselective route to E-alkenes.[4][8] This reaction involves a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.

dot

Caption: Hypothetical HWE reaction for (E,E)-nona-2,4,6-triene synthesis.

Potential Reactivity: The Diels-Alder Reaction

As a conjugated triene, this compound can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[9][10] The reaction would involve the triene reacting with a dienophile. The regioselectivity and stereoselectivity of such a reaction would depend on the specific isomer of this compound and the nature of the dienophile. No specific examples of Diels-Alder reactions involving this compound are readily available in the literature.

dot

Caption: General scheme of a Diels-Alder reaction involving this compound.

Spectroscopic Data

A comprehensive search of scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, Mass Spectrometry) for any of the this compound isomers. A study on the DFT calculations of ¹H NMR chemical shifts for conjugated trienes exists, which could serve as a theoretical basis for predicting the spectra of this compound isomers, but it does not provide specific data for this compound.[11]

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of this compound or its isomers in any biological signaling pathways or their potential for drug development.

Conclusion

This compound represents a molecule of interest from a synthetic and theoretical standpoint. While its general chemical identity is established, there is a notable lack of detailed, publicly available experimental data for its various isomers. The synthesis of these compounds can be approached through well-established olefination reactions. Further research is required to fully characterize the physicochemical properties, spectroscopic signatures, and potential biological activities of the individual isomers of this compound.

References

- 1. This compound | C9H14 | CID 54246536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z,E,E)-2,4,6-nonatriene | C9H14 | CID 91748021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels-Alder Reaction [organic-chemistry.org]

- 11. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nona-2,4,6-triene Derivatives for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of nona-2,4,6-triene derivatives, a class of conjugated molecules with significant potential in the field of organic electronics. The protocols outlined below describe common and effective synthetic methodologies for preparing these compounds, which can be adapted for the synthesis of various derivatives with tailored electronic properties.

Introduction

This compound and its derivatives are short-chain conjugated polyenes that serve as model systems for understanding charge transport in more complex organic semiconductors. Their defined structure and tunable electronic properties make them valuable building blocks for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The synthesis of these molecules typically relies on well-established carbon-carbon bond-forming reactions, such as the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Suzuki coupling.

Synthetic Methodologies

The following sections detail the experimental protocols for the most common methods used to synthesize this compound and its derivatives.

Protocol 1: Synthesis via the Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of a this compound derivative, a multi-step approach is often necessary, sequentially building the triene structure. A representative final step could involve the reaction of a phosphonium (B103445) ylide derived from a C6-diene with a C3-aldehyde.

Experimental Protocol: Synthesis of a Diphenyl-Substituted this compound Derivative (Illustrative Example)

This protocol describes a conceptually similar synthesis of 1,4-diphenyl-1,3-butadiene from cinnamaldehyde, which can be adapted for longer triene systems.[3]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

trans-Cinnamaldehyde

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Ylide Formation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in dichloromethane. To this solution, add 50% aqueous sodium hydroxide dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction with Aldehyde: To the ylide solution, add a solution of trans-cinnamaldehyde in dichloromethane dropwise. The reaction mixture is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product, a mixture of (E,E)- and (E,Z)-1,4-diphenyl-1,3-butadiene, and triphenylphosphine (B44618) oxide, is obtained. The desired product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient.[3]

Protocol 2: Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, often leading to higher (E)-alkene selectivity and easier purification as the phosphate (B84403) byproduct is water-soluble.[4][5]

Experimental Protocol: Synthesis of a Nona-2,4,6-trienoate Derivative (General Procedure)

This protocol outlines a general procedure for the olefination of an aldehyde using a phosphonate ester.

Materials:

-

Appropriate phosphonate ester (e.g., diethyl phosphonoacetate)

-